2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidin-4(3H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-d]pyrimidin-4(3H)-one core and introduce the phenylethylsulfanyl and diphenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The phenylethylsulfanyl and diphenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-5-(triphenylphosphonio)-4-pyrimidinolate
- 2-[(2-oxo-2-piperidin-1-ylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C26H18N2O2S2 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-phenacylsulfanyl-3,6-diphenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H18N2O2S2/c29-22(18-10-4-1-5-11-18)17-31-26-27-24-21(16-23(32-24)19-12-6-2-7-13-19)25(30)28(26)20-14-8-3-9-15-20/h1-16H,17H2 |
InChI Key |
RZTHEHHYVKKPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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